molecular formula C8H12N2O B1629921 4-Methoxy-5-methylbenzene-1,2-diamine CAS No. 38608-08-1

4-Methoxy-5-methylbenzene-1,2-diamine

Cat. No.: B1629921
CAS No.: 38608-08-1
M. Wt: 152.19 g/mol
InChI Key: CVHJSFQVNCVUQP-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylbenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O. It is a derivative of benzene, featuring two amino groups (-NH2) at the 1 and 2 positions, a methoxy group (-OCH3) at the 4 position, and a methyl group (-CH3) at the 5 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methylbenzene-1,2-diamine typically involves the nitration of 4-methoxy-5-methylbenzene, followed by reduction. The nitration process introduces nitro groups (-NO2) into the benzene ring, which are subsequently reduced to amino groups (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

4-Methoxy-5-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzene-1,2-diamine: Lacks the methyl group at the 5 position.

    4,5-Dimethoxy-1,2-benzenediamine: Has an additional methoxy group at the 5 position instead of a methyl group.

    1,2-Benzenediamine, 4-methyl-: Lacks the methoxy group at the 4 position.

Uniqueness

4-Methoxy-5-methylbenzene-1,2-diamine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-5-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJSFQVNCVUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625984
Record name 4-Methoxy-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38608-08-1
Record name 4-Methoxy-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-5-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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